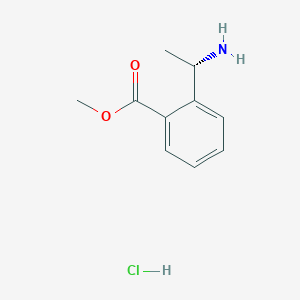

METHYL (S)-2-(1-AMINOETHYL)BENZOATE HCL

Description

Methyl (S)-2-(1-aminoethyl)benzoate hydrochloride is a chiral compound characterized by an (S)-configured aminoethyl group attached to the 2-position of a methyl benzoate backbone, with a hydrochloride counterion enhancing its solubility. The molecular formula is C₁₀H₁₃NO₂·HCl (calculated from ), though positional isomers (e.g., 3- or 4-substituted variants) exist with distinct properties . This compound is typically synthesized via nucleophilic substitution or condensation reactions, as exemplified by the reaction of 2-chloro-3-nitropyridin-4-ol with (S)-1-aminoethyl benzoate, yielding an 83% isolated product . Its primary application lies in pharmaceutical intermediates, particularly in enantioselective drug synthesis .

Properties

IUPAC Name |

methyl 2-[(1S)-1-aminoethyl]benzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-7(11)8-5-3-4-6-9(8)10(12)13-2;/h3-7H,11H2,1-2H3;1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULMRKIOVDPKQKH-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

METHYL (S)-2-(1-AMINOETHYL)BENZOATE HCL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

METHYL (S)-2-(1-AMINOETHYL)BENZOATE HCL has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It finds applications in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of METHYL (S)-2-(1-AMINOETHYL)BENZOATE HCL involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The ester group may undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with cellular pathways .

Comparison with Similar Compounds

Positional Isomers

- Methyl (S)-3-(1-Aminoethyl)benzoate HCl (): Substitution at the 3-position introduces steric and electronic differences. For instance, Methyl (S)-3-(1-amino-2,2,2-trifluoroethyl)benzoate HCl (C₁₀H₁₁ClF₃NO₂) incorporates a trifluoromethyl group, enhancing lipophilicity and metabolic stability compared to the 2-substituted target compound .

- Methyl (S)-4-(1-Aminoethyl)benzoate HCl (): The 4-substituted analog (CAS 1336889-03-2) includes a hydroxyl group on the ethyl chain, altering polarity and hydrogen-bonding capacity. This derivative is used in APIs and custom syntheses .

Functional Group Variations

- Trifluoroethyl Analog (): The trifluoroethyl group in Methyl (S)-3-(1-amino-2,2,2-trifluoroethyl)benzoate HCl (C₁₀H₁₁ClF₃NO₂) significantly boosts lipophilicity (LogP ~2.5 vs. ~1.2 for the target compound), impacting membrane permeability .

Enantiomeric Forms

- Methyl (R)-2-(1-Aminoethyl)benzoate HCl (): The (R)-enantiomer (purity >95%) exhibits distinct stereochemical interactions in chiral environments, critical for receptor binding specificity in drug development .

Comparative Data Table

Key Findings from Comparative Analysis

- Synthetic Accessibility : The target compound is synthesized in high yield (83%) via straightforward condensation , whereas trifluoroethyl analogs require specialized fluorination steps .

- Biological Relevance: Ureido derivatives (e.g., 4b) show promise in targeting hydrolases due to their hydrogen-bonding motifs , while the aminoethyl group in the target compound favors nucleophilic reactivity in prodrug designs.

- Solubility and Stability : The hydrochloride salt form of the target compound improves aqueous solubility, critical for formulation, whereas trifluoroethyl analogs offer greater metabolic stability .

Biological Activity

Methyl (S)-2-(1-aminoethyl)benzoate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

Methyl (S)-2-(1-aminoethyl)benzoate hydrochloride is characterized by its unique structure, which includes an amino group that can form hydrogen bonds and participate in enzyme-substrate interactions. The synthesis of this compound can be achieved through various methods, typically involving the reaction of benzoic acid derivatives with amines and subsequent formation of the hydrochloride salt.

Biological Activity

Research indicates that methyl (S)-2-(1-aminoethyl)benzoate hydrochloride exhibits several biological activities:

- Antiviral Properties : Preliminary studies suggest that this compound may act as an inhibitor of hepatitis C virus helicase, which is critical for viral replication. Its ability to interact with viral proteins makes it a candidate for further investigation in antiviral drug development.

- Enzyme Interactions : The compound’s amino group allows it to engage with specific enzymes, potentially influencing their activity. This interaction can lead to alterations in metabolic pathways, which is crucial for understanding its therapeutic applications.

- Potential as a Drug Precursor : Methyl (S)-2-(1-aminoethyl)benzoate hydrochloride serves as a building block in the synthesis of various pharmaceuticals, making it significant in drug development processes.

The mechanism of action involves:

- Binding Affinity : The amino group can form hydrogen bonds or ionic interactions with active sites on target enzymes or receptors. This binding can modulate the activity of these biological targets, leading to therapeutic effects.

- Hydrolysis : The ester functional group may undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological pathways.

Case Study 1: Antiviral Activity Against Hepatitis C

A study focused on the interaction of methyl (S)-2-(1-aminoethyl)benzoate hydrochloride with hepatitis C virus helicase demonstrated promising results. The compound showed significant inhibition of helicase activity in vitro, suggesting its potential as a therapeutic agent against hepatitis C. Further research is required to elucidate the specific binding sites and affinities involved in this interaction.

Case Study 2: Enzyme Inhibition Profiles

In another investigation, methyl (S)-2-(1-aminoethyl)benzoate hydrochloride was evaluated for its inhibitory effects on various enzymes involved in metabolic pathways. Results indicated that the compound selectively inhibited certain enzymes at nanomolar concentrations, highlighting its potential utility in treating metabolic disorders.

Comparative Analysis

To better understand the uniqueness of methyl (S)-2-(1-aminoethyl)benzoate hydrochloride compared to other similar compounds, a comparative analysis was conducted:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Methyl (S)-2-(1-aminoethyl)benzoate HCl | Antiviral; Enzyme inhibition | Hydrogen bonding; Hydrolysis |

| Methyl 3-(1-aminoethyl)benzoate HCl | Moderate enzyme inhibition | Similar binding interactions |

| Other Benzoate Derivatives | Varies widely | Depends on functional groups present |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.